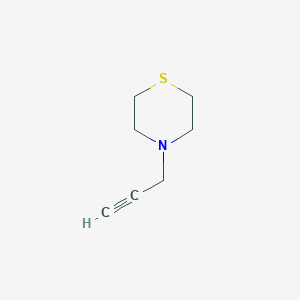
4-(Prop-2-yn-1-yl)thiomorpholin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Prop-2-yn-1-yl)thiomorpholine is an organic compound with the molecular formula C7H11NS It is a thiomorpholine derivative where a prop-2-yn-1-yl group is attached to the nitrogen atom of the thiomorpholine ring
Wissenschaftliche Forschungsanwendungen
4-(Prop-2-yn-1-yl)thiomorpholine has several applications in scientific research:
Wirkmechanismus
Target of Action
This compound is a unique chemical used in early discovery research
Mode of Action
Some studies suggest that it may be involved in palladium-catalyzed [4 + 1] imidoylative cycloaddition . More research is required to elucidate the compound’s interaction with its targets and the resulting changes.
Biochemical Pathways
It is believed to be involved in the synthesis of novel 1,4-disubstituted 1,2,3-triazoles . The downstream effects of these pathways are yet to be determined.
Result of Action
Some studies suggest that compounds similar to 4-(Prop-2-yn-1-yl)thiomorpholine have shown excellent antibacterial activity against certain bacterial strains .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Prop-2-yn-1-yl)thiomorpholine typically involves the reaction of thiomorpholine with propargyl bromide. The reaction is carried out in the presence of a base such as potassium carbonate in an aprotic solvent like acetonitrile. The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product .
Industrial Production Methods
While specific industrial production methods for 4-(Prop-2-yn-1-yl)thiomorpholine are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques such as recrystallization or distillation.
Analyse Chemischer Reaktionen
Types of Reactions
4-(Prop-2-yn-1-yl)thiomorpholine can undergo various chemical reactions, including:
Substitution: The prop-2-yn-1-yl group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as 3-chloroperbenzoic acid (MCPBA) can be used to oxidize the sulfur atom.
Substitution: Nucleophiles like sodium azide can be used in the presence of copper(I) catalysts to form triazole derivatives.
Major Products Formed
Oxidation: 4-(Prop-2-yn-1-yl)thiomorpholine 1,1-dioxide.
Substitution: 1,4-disubstituted 1,2,3-triazoles.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Thiomorpholine: The parent compound without the prop-2-yn-1-yl group.
4-(Prop-2-yn-1-yl)thiomorpholine 1,1-dioxide: The oxidized form of the compound.
Uniqueness
4-(Prop-2-yn-1-yl)thiomorpholine is unique due to the presence of the prop-2-yn-1-yl group, which imparts distinct reactivity and potential for forming a variety of derivatives. This makes it a valuable intermediate in organic synthesis and drug discovery .
Eigenschaften
IUPAC Name |
4-prop-2-ynylthiomorpholine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NS/c1-2-3-8-4-6-9-7-5-8/h1H,3-7H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNOZQMPJMYZMIV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCN1CCSCC1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














